molecular formula C11H23ClN2O2 B1272279 trans-N-Boc-1,4-cyclohexanediamine hydrochloride CAS No. 946002-43-3

trans-N-Boc-1,4-cyclohexanediamine hydrochloride

Cat. No. B1272279
M. Wt: 250.76 g/mol
InChI Key: OYMZHXKUCQETTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of trans-N-Boc-1,4-cyclohexanediamine hydrochloride is not explicitly described in the provided papers, the hydroboration reactions discussed in paper could be relevant to its synthesis. The hydroboration of cyclohexene derivatives can lead to the formation of cyclohexane-based diols, which could be further functionalized to introduce amine groups. The Boc group could then be added to protect the amine functionalities, and the final product could be converted to its hydrochloride salt form.

Molecular Structure Analysis

The molecular structure of compounds related to trans-N-Boc-1,4-cyclohexanediamine hydrochloride is discussed in paper , where the molecular structures of various Schiff base compounds derived from cyclohexanediamine were determined by single-crystal X-ray diffraction. These findings suggest that the cyclohexane ring can support a variety of functional groups while maintaining a stable structure. The Boc-protected amine groups in trans-N-Boc-1,4-cyclohexanediamine hydrochloride would be expected to have a similar stability.

Chemical Reactions Analysis

The chemical reactions of related compounds are discussed in both papers. Paper investigates the photochromic and thermochromic properties of Schiff base compounds derived from cyclohexanediamine, which undergo structural changes upon exposure to light and changes in temperature. Although trans-N-Boc-1,4-cyclohexanediamine hydrochloride is not a Schiff base, the reactivity of the cyclohexane ring and the amine functionalities could be influenced by the presence of the Boc group and the hydrochloride salt form. Paper explores the hydroboration of cyclohexene derivatives, which could be a step in the synthesis of related cyclohexane-based amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-N-Boc-1,4-cyclohexanediamine hydrochloride can be inferred from the properties of similar compounds discussed in the papers. The Schiff base compounds in paper exhibit photochromism and thermochromism, which are properties related to the electronic structure of the molecules. While trans-N-Boc-1,4-cyclohexanediamine hydrochloride may not exhibit these specific properties, its physical properties such as solubility and melting point would be influenced by the Boc group and the hydrochloride salt form. The steric effects and electronic properties of the substituents on the cyclohexane ring, as discussed in paper , would also affect the compound's reactivity and interactions with other molecules.

Scientific Research Applications

1. Chemoenzymatic Synthesis of Vicinal Diamines

Quijada et al. (2009) developed an efficient method using trans-N-Boc-cyclohexane-1,2-diamine for the chemoenzymatic synthesis of optically active vicinal primary–tertiary diamines, an important building block in organic synthesis (Quijada, González‐Sabín, Rebolledo, & Gotor, 2009).

2. Formation of Tubular Superstructures

Hanessian et al. (2008) utilized trans-1,2-diaminocyclohexane in creating higher order tubular constructs from bis-D- and L-tripeptides. These constructs exhibited complex hydrogen-bonded helical structures, demonstrating the compound's utility in designing intricate molecular architectures (Hanessian, Vinci, Fettis, Maris, & Viet, 2008).

3. Stereoselective Acylation

Shinisha and Sunoj (2009) investigated the kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation using chiral tetrapeptides. Their study showed the potential of trans-N-Boc-1,4-cyclohexanediamine hydrochloride in stereochemistry and catalysis (Shinisha & Sunoj, 2009).

4. Enantiomerically Pure β-Amino Acids Synthesis

Berkessel, Glaubitz, and Lex (2002) reported a method for obtaining enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid, highlighting its significance in the synthesis of helical β-peptides (Berkessel, Glaubitz, & Lex, 2002).

5. Isomeric Enrichment in Cocrystals

Scott, Hachiken, and Tanaka (2008) demonstrated the separation of cis and trans isomers of cyclohexanediamines through cocrystallization with low molecular weight diols, revealing the compound's role in isomeric enrichment processes (Scott, Hachiken, & Tanaka, 2008).

6. Antitumor Properties of Cyclohexanediamine Derivatives

Witiak et al. (1987) explored the synthesis of various diastereomeric 1,2-dihydroxy-4,5-diaminocyclohexanes, investigating their potential in antitumor applications, particularly through their platinum(II) complexes (Witiak, Rotella, Filppi, & Gallucci, 1987).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-(4-aminocyclohexyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMZHXKUCQETTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373209
Record name tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-N-Boc-1,4-cyclohexanediamine hydrochloride

CAS RN

946002-43-3
Record name tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-t-Butyloxycarbonyl-1,4-trans-diaminocyclohexane hydrochloride
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